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Compound of Interest

Compound Name:
1-(4-Bromophenyl)piperazine

hydrochloride

Cat. No.: B1286410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(4-
Bromophenyl)piperazine hydrochloride (C₁₀H₁₄BrClN₂), a key intermediate in the synthesis

of various pharmaceutical compounds. The following sections detail the expected data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,

along with standardized experimental protocols for acquiring such data.

Chemical Structure and Properties
IUPAC Name: 1-(4-bromophenyl)piperazine;hydrochloride

Molecular Formula: C₁₀H₁₃BrN₂ • HCl

Molecular Weight: 277.6 g/mol [1]

Appearance: Crystalline solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the molecular structure of organic

compounds. For 1-(4-Bromophenyl)piperazine hydrochloride, both ¹H and ¹³C NMR are
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essential for structural confirmation. The data presented below are predicted based on the

analysis of its close structural analog, 1-(4-chlorophenyl)piperazine, and established principles

of NMR spectroscopy.[2] The protonation of the piperazine nitrogen atom in the hydrochloride

salt causes a downfield shift of the adjacent methylene protons.

Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic

protons.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 500 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.5 - 10.5 Broad Singlet 2H N-H₂⁺ (Piperazine)

~7.45 Doublet 2H Ar-H (ortho to Br)

~6.95 Doublet 2H
Ar-H (ortho to

Piperazine)

~3.40 Triplet 4H -N-CH₂- (Ar-N-CH₂)

~3.20 Triplet 4H -N-CH₂- (-NH₂⁺-CH₂)

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Multiplicities are abbreviated

as s (singlet) and d (doublet), t (triplet).

Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 125 MHz)
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Chemical Shift (δ, ppm) Assignment

~149.5 Ar-C-N

~132.0 Ar-C-H

~118.5 Ar-C-H

~112.0 Ar-C-Br

~46.0 CH₂ (Ar-N-CH₂)

~43.0 CH₂ (-NH₂⁺-CH₂)

Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring NMR spectra is as follows:

Sample Preparation: Dissolve 5-10 mg of 1-(4-Bromophenyl)piperazine hydrochloride in

approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆

(DMSO-d₆), in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400

MHz or 500 MHz spectrometer.

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent.

Perform automated or manual shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

Process the resulting Free Induction Decay (FID) with an exponential window function and

Fourier transformation.

Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent

peak (e.g., DMSO at 2.50 ppm).
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

This experiment requires a larger number of scans due to the low natural abundance of

¹³C.

Typical parameters include a 30-45° pulse angle, a longer acquisition time, and a

relaxation delay of 2 seconds.

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g.,

DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Predicted IR Absorption Bands
The IR spectrum will be dominated by vibrations corresponding to the aromatic ring, the

piperazine moiety, and the N-H⁺ bonds of the hydrochloride salt.

Table 3: Predicted FT-IR Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity
Assignment of Vibrational
Mode

~3100 - 3000 Medium Aromatic C-H stretching

~2950 - 2850 Medium
Aliphatic C-H stretching

(piperazine ring)

~2700 - 2400 Broad, Strong
N-H⁺ stretching (secondary

ammonium salt)

~1600 - 1580 Strong C=C aromatic ring stretching

~1490 Strong C=C aromatic ring stretching

~1240 Strong Aromatic C-N stretching

~1130 Medium Aliphatic C-N stretching

~820 Strong
para-disubstituted C-H out-of-

plane bending

~550 - 500 Medium Aromatic C-Br stretching

Experimental Protocol for FT-IR Spectroscopy (KBr
Pellet Method)

Sample Preparation:

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.

Grind 1-2 mg of 1-(4-Bromophenyl)piperazine hydrochloride with approximately 100-

200 mg of the dry KBr using an agate mortar and pestle until a fine, homogeneous powder

is obtained.

Pellet Formation:

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or

translucent pellet.
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Data Acquisition:

Acquire a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and H₂O.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹ over the range of 4000-400 cm⁻¹.

Data Analysis: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing

for the determination of molecular weight and elemental composition, as well as structural

elucidation through fragmentation analysis.

Predicted Mass Spectrometry Data
Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum is expected to

show the protonated molecular ion of the free base. The molecular formula of the free base is

C₁₀H₁₃BrN₂ with a monoisotopic mass of approximately 240.03 g/mol .

Table 4: Predicted ESI-MS Data
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m/z (Da) Ion Species Notes

[M+H]⁺ ~241.04 / ~243.04 [C₁₀H₁₄BrN₂]⁺

The protonated molecular ion.

The isotopic pattern showing

two peaks of nearly equal

intensity is characteristic of the

presence of a single bromine

atom (⁷⁹Br and ⁸¹Br).

[M+Na]⁺ ~263.02 / ~265.02 [C₁₀H₁₃BrN₂Na]⁺

Sodium adduct, may be

present depending on sample

purity and solvent.

Experimental Protocol for ESI-MS
Sample Preparation:

Prepare a stock solution of 1-(4-Bromophenyl)piperazine hydrochloride at a

concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol

or acetonitrile and water, often with the addition of 0.1% formic acid to promote

protonation.

Infusion and Ionization:

Introduce the sample solution into the ESI source of the mass spectrometer via direct

infusion using a syringe pump at a flow rate of 5-10 µL/min.

Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged

droplets.

Mass Analysis:

The mass analyzer (e.g., quadrupole, time-of-flight) is typically scanned over a mass

range of m/z 50-500.

Acquire data in the positive ion mode.
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Data Interpretation: Analyze the resulting mass spectrum to identify the protonated molecular

ion and any significant adducts or fragment ions. The isotopic distribution pattern is crucial

for confirming the presence of bromine.

Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for structural confirmation can be visualized as

follows.

Sample Preparation
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Caption: A logical workflow for the structural elucidation of 1-(4-Bromophenyl)piperazine HCl.
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Caption: Relationship between molecular structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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